molecular formula C9H8ClNO2 B14814615 6-Chloro-4-cyclopropoxynicotinaldehyde

6-Chloro-4-cyclopropoxynicotinaldehyde

Cat. No.: B14814615
M. Wt: 197.62 g/mol
InChI Key: AMISSJZSBPSEHL-UHFFFAOYSA-N
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Description

6-Chloro-4-cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a chloro group at the 6th position and a cyclopropoxy group at the 4th position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of malonyl dichloride as a reagent, which reacts with sulphinylanilines to form the desired product . The reaction conditions often require the use of a solvent and a catalyst to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of 6-Chloro-4-cyclopropoxynicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

    Oxidation: 6-Chloro-4-cyclopropoxynicotinic acid.

    Reduction: 6-Chloro-4-cyclopropoxynicotinalcohol.

    Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-cyclopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinaldehyde: Similar structure but lacks the cyclopropoxy group.

    4-Cyclopropoxynicotinaldehyde: Similar structure but lacks the chloro group.

Uniqueness

6-Chloro-4-cyclopropoxynicotinaldehyde is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-4-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H8ClNO2/c10-9-3-8(13-7-1-2-7)6(5-12)4-11-9/h3-5,7H,1-2H2

InChI Key

AMISSJZSBPSEHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C=O)Cl

Origin of Product

United States

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